3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Übersicht

Beschreibung

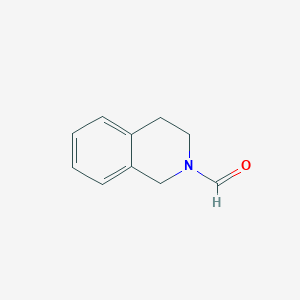

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by a fused ring structure consisting of a benzene ring and a nitrogen-containing six-membered ring. It is an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

N-Alkylation and Oxidation: One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as tetrahydroisoquinoline derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DHICA serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactive aldehyde group allows it to participate in various chemical reactions, including:

- Condensation Reactions : DHICA can react with amines to form imines, which are valuable intermediates in organic synthesis.

- Cyclization Reactions : It can undergo cyclization to produce structurally diverse compounds with potential therapeutic properties.

Pharmaceutical Development

Research indicates that DHICA exhibits promising pharmacological activities:

- Neuroprotective Effects : Studies suggest that DHICA may modulate dopaminergic signaling pathways, offering potential therapeutic benefits for neurodegenerative diseases such as Parkinson's disease .

- Anticancer Properties : Preliminary investigations have shown that derivatives of DHICA possess anticancer activity, making it a candidate for further drug development .

- Carbonic Anhydrase Inhibition : Certain derivatives of DHICA have been identified as potent inhibitors of carbonic anhydrase enzymes, which are relevant in various physiological and pathological processes .

The compound's biological activities extend into several areas:

- Anti-inflammatory Effects : DHICA has been associated with modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

- Potential as a Scaffold for Drug Design : The structural similarity of DHICA to naturally occurring alkaloids allows it to serve as a scaffold for developing new drugs with various bioactivities.

Case Study 1: Neuroprotective Mechanisms

A study conducted on the effects of DHICA on dopaminergic neurons demonstrated its ability to protect against oxidative stress-induced damage. The results indicated that DHICA might enhance neuronal survival and function through modulation of signaling pathways involved in neuroprotection.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of DHICA exhibited significant cytotoxic effects. The mechanism was linked to the induction of apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .

Comparative Data Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | CHNO | Contains an additional oxopropyl group enhancing solubility |

| 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | CHNO | Incorporates a piperidine moiety influencing pharmacological properties |

| 3,4-Dihydroisoquinolin-2(1H) | CHN | Lacks the aldehyde group; primarily used as a precursor |

Wirkmechanismus

The mechanism by which 3,4-dihydroisoquinoline-2(1H)-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit monoamine oxidase and cholinesterase, enzymes involved in neurotransmitter degradation . This inhibition can lead to increased levels of neurotransmitters, which may contribute to its antidepressant and anticonvulsant effects.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroisoquinoline-2(1H)-carboxamide: This compound has similar structural features and is studied for its antidepressant and anticonvulsant activities.

Tetrahydroisoquinoline: A more reduced form, which also exhibits significant biological activities.

Quinolinone Derivatives: These compounds share a similar core structure and are known for their broad biological effects, including anticancer and antibacterial activities.

Uniqueness: 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is unique due to its specific structural features that allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of biologically active molecules.

Biologische Aktivität

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde (DHICA) is an organic compound known for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory responses, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with DHICA, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₉N

Molecular Weight: 175.20 g/mol

Structure: DHICA features a bicyclic isoquinoline framework with an aldehyde functional group at the 2-position, contributing to its chemical reactivity and biological activity.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of DHICA, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies suggest that DHICA may modulate dopaminergic signaling pathways, which are crucial for motor control and cognitive function. For instance:

- Study Findings: In vitro studies indicated that DHICA could enhance neuronal survival under oxidative stress conditions, potentially through antioxidant mechanisms .

- Mechanism: The compound is believed to interact with dopamine receptors, influencing dopaminergic signaling and offering therapeutic potential against cognitive impairments related to Parkinson's disease .

Anti-inflammatory Properties

DHICA has also been investigated for its anti-inflammatory effects. It appears to modulate immune responses by interacting with inflammatory mediators:

- Experimental Evidence: In a murine model of inflammation, DHICA administration resulted in reduced levels of pro-inflammatory cytokines .

- Mechanism of Action: The compound may inhibit the production of tumor necrosis factor-alpha (TNF-α), thereby alleviating symptoms associated with inflammatory conditions .

Anticancer Activity

The anticancer potential of DHICA is another area of active research. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines:

- In Vitro Studies: DHICA demonstrated significant inhibition of cell proliferation in human cancer cell lines, including those derived from breast and colon cancers .

- Mechanism: The compound's ability to induce apoptosis in cancer cells has been suggested as a potential mechanism for its anticancer activity .

Synthesis and Derivatives

DHICA serves as a scaffold for synthesizing various derivatives that may enhance its biological properties. Several synthetic routes have been developed to produce DHICA and its analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Oxopropyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | C₁₃H₁₅NO₂ | Contains an additional oxopropyl group which may enhance solubility and reactivity. |

| 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | C₁₅H₂₀N₂O | Incorporates a piperidine moiety that could influence pharmacological properties. |

| 3,4-Dihydroisoquinolin-2(1H) | C₉H₉N | A simpler structure lacking the aldehyde group; primarily used as a precursor in synthetic applications. |

Neurodegenerative Disease Models

A notable study investigated the effects of DHICA on neurodegenerative disease models using mice:

- Methodology: Mice were administered DHICA and assessed for motor function and cognitive performance.

- Results: The treated group exhibited improved motor coordination and cognitive testing scores compared to controls, suggesting a protective effect against neurodegeneration .

Inflammation Models

In another study focusing on inflammation:

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is typically performed under acidic or neutral conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 80°C | 3,4-Dihydroisoquinoline-2-carboxylic acid | 85–92% | |

| CrO₃ | Acetic acid, reflux | 3,4-Dihydroisoquinoline-2-carboxylic acid | 78% |

Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate that dehydrates to the carboxylic acid.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol without affecting the dihydroisoquinoline ring:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C to RT | 2-(Hydroxymethyl)-3,4-dihydroisoquinoline | 89% | |

| LiAlH₄ | THF, reflux | 2-(Hydroxymethyl)-3,4-dihydroisoquinoline | 95% |

Note : LiAlH₄ achieves higher yields but requires anhydrous conditions.

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming imines or hydrazones:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| NH₂NH₂ (hydrazine) | EtOH, HCl, reflux | 3,4-Dihydroisoquinoline-2-carbaldehyde hydrazone | Anticancer agent precursor | |

| RNH₂ (primary amine) | CH₂Cl₂, RT, 12h | Schiff base derivatives | Ligands for metal complexes |

Key Insight : Acid catalysis accelerates imine formation by protonating the carbonyl oxygen.

Alkylation and Arylation

The nitrogen atom in the dihydroisoquinoline ring undergoes alkylation/arylation:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | N-Methyl-3,4-dihydroisoquinoline-2-carbaldehyde | >95% | |

| PhCH₂Br | NaH, THF, 0°C | N-Benzyl-3,4-dihydroisoquinoline-2-carbaldehyde | 88% |

Mechanism : Base deprotonates the NH group, enabling nucleophilic substitution at the nitrogen.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its conjugated π-system:

| Dienophile | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24h | Fused tetracyclic lactone | endo-selective | |

| Acetylenedicarboxylate | Et₃N, RT | Bicyclic adduct | Not reported |

Key Factor : Electron-deficient dienophiles enhance reaction rates.

Nucleophilic Additions

Organometallic reagents add to the aldehyde carbonyl:

| Reagent | Conditions | Product | Workup | Reference |

|---|---|---|---|---|

| Grignard (RMgX) | THF, −78°C to RT | Secondary alcohol derivatives | H₂O, HCl | |

| Organolithium (RLi) | Et₂O, −78°C | Secondary alcohol derivatives | NH₄Cl |

Limitation : Over-addition to the ring nitrogen is possible with excess reagent.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the dihydroisoquinoline ring undergoes rearrangements:

| Conditions | Reagent | Product | Pathway | Reference |

|---|---|---|---|---|

| H₂SO₄, Δ | – | Isoquinoline-2-carbaldehyde | Aromatization | |

| NaOH, H₂O₂ | – | Oxepin derivatives | Baeyer-Villiger |

Mechanistic Note : Aromatization involves dehydrogenation of the 1,2,3,4-tetrahydro ring.

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMNVPLWDUWKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344209 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-52-1 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.